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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
animal models to study the effects of AZD1390, a potent and brain-penetrant Ataxia-
Telangiectasia Mutated (ATM) kinase inhibitor, on glioblastoma (GBM). The combination of
AZD1390 with radiation therapy represents a promising therapeutic strategy for this aggressive
brain tumor.

Introduction

Glioblastoma is the most common and lethal primary brain tumor in adults, with a grim
prognosis despite aggressive standard-of-care treatment involving surgery, radiotherapy, and
chemotherapy.[1][2] A significant challenge in treating GBM is the intrinsic resistance of tumor
cells to radiation and the difficulty for therapeutic agents to cross the blood-brain barrier (BBB).
[1] AZD1390 is a novel, orally bioavailable small molecule inhibitor of ATM, a critical regulator
of the DNA damage response (DDR) pathway activated by ionizing radiation.[3][4] By inhibiting
ATM, AZD1390 sensitizes GBM cells to the cytotoxic effects of radiation.[5][6] Preclinical
studies in various animal models have demonstrated that AZD1390 effectively crosses the BBB
and, in combination with radiotherapy, leads to significant tumor regression and prolonged
survival.[1][5]

Mechanism of Action: AZD1390 as a Radiosensitizer
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Radiation therapy induces DNA double-strand breaks (DSBs) in cancer cells, a lethal form of
DNA damage.[7] In response to DSBs, the ATM kinase is activated, initiating a signaling
cascade that leads to cell cycle arrest and DNA repair, allowing the tumor cells to survive.[1][3]
AZD1390 is an ATP-competitive inhibitor of ATM with a cellular IC50 of approximately 0.78 nM.
[1][4] By blocking ATM activity, AZD1390 prevents the downstream signaling required for DNA
repair.[4][5] This leads to an accumulation of DNA damage, forcing the cells to undergo mitotic
catastrophe and apoptosis.[5][6] AZD1390 has been shown to suppress the radiation-induced
phosphorylation of key downstream targets of ATM, including KAP1, Chk2, and H2AX.[8][9]
This inhibition of the DDR pathway results in an enhanced G2/M cell cycle arrest and increased
tumor cell death, thereby radiosensitizing the glioblastoma cells.[5][8][9] Studies have also
suggested that p53-mutant GBM cells may be particularly more sensitive to radiosensitization
by AZD1390.[5][10]
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Figure 1: AZD1390 Signaling Pathway Inhibition.

Animal Models for Studying AZD1390 in
Glioblastoma

Orthotopic xenograft models are the most relevant for preclinical evaluation of therapies for
glioblastoma as they involve the implantation of human GBM cells into the brains of
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immunodeficient mice, thereby recapitulating the tumor's natural microenvironment.[2][11] Both
patient-derived xenografts (PDX) and established GBM cell lines can be used.[8][11]

1. Cell Line-Derived Orthotopic Xenografts:

o Description: Utilizes established human glioblastoma cell lines (e.g., U251, U87) that are
often engineered to express luciferase for in vivo bioluminescence imaging.[5][8]

» Advantages: High reproducibility, ease of cell culture, and well-characterized genetic
backgrounds.

o Disadvantages: May not fully represent the heterogeneity and invasive properties of patient
tumors.

2. Patient-Derived Orthotopic Xenografts (PDOX):

» Description: Involves the direct implantation of glioblastoma stem-like cells derived from
fresh surgical specimens from patients into the brains of mice.[11][12]

o Advantages: More accurately recapitulates the histologic complexity, genetic diversity, and
therapeutic resistance of the original patient tumor.[11]

o Disadvantages: More technically challenging to establish and maintain, and tumor growth
can be more variable.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AZD1390 in
glioblastoma models.

Table 1: In Vitro Potency of AZD1390
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Parameter Cell Line Value Reference
ATM Inhibition (IC50) General 0.78 nM [1][13]
pPATM Foci Staining )

GBM Cell Lines 0.6 -3 nM [14]
(IC50)
Radiosensitization ]

GBM Cell Lines 3nM [14]

(IC50)

Table 2: In Vivo Efficacy of AZD1390 with Radiation in Orthotopic Glioblastoma Models

Animal Model Treatment Groups Key Findings Reference
AZD1390 (20 mg/kg, Significant tumor
] once daily) + regression and
Syngeneic GL261 i ) )
GBM Stereotactic increased survival [13]
Radiotherapy (2 compared to
fractions) radiotherapy alone.
Significant extension
in symptom-free
AZD1390 (20 mg/kg, _ _
) ) survival (median
, PO, daily or twice _
U251 Orthotopic ) ) survival not reached [819]
daily) + Fractionated
o at >65 days vs. 30-33
Radiation (2 Gy x 5)
days for control/RT
alone).
Significantly induced
] ) tumor regressions and
Patient-Derived o ) )
AZD1390 + Radiation increased animal [5]
Xenografts (PDX) )
survival compared to
radiation alone.
Resulted in tumor
H2228 Orthotopic ]
AZD1390 regression and [13]

(Brain Metastasis)

increased survival.

Table 3: Pharmacokinetic Properties of AZD1390
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CNS
. Oral . .
Species ] o Half-life Penetration Reference
Bioavailability

(Kpu,u)
Rat 74% 2.4 hours 0.17 [41[13]
Dog 66% 22 hours - [13]
Mouse - - 0.04 [4]
Cynomolgus

Y I 0.33 [4][5]

Monkey

Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma
Xenografts in Mice

Materials:

Human glioblastoma cells (e.g., U251-luciferase) or patient-derived GBM stem-like cells
e Immunodeficient mice (e.g., athymic nude mice, 4-8 weeks old)[3][12]

o Stereotactic injection apparatus

e Anesthetics (e.g., ketamine/xylazine or isoflurane)[15]

» Surgical tools (scalpel, drill, Hamilton syringe)

e Cell culture medium (e.g., RPMI or DMEM)

o Matrigel (optional, for co-injection)

e Buprenorphine for post-operative analgesia

Procedure:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd1390.html
https://www.bioworld.com/articles/662269-preclinical-evaluation-of-selective-atm-kinase-azd-1390-inhibitor-for-treatment-of-glioblastoma?v=preview
https://www.bioworld.com/articles/662269-preclinical-evaluation-of-selective-atm-kinase-azd-1390-inhibitor-for-treatment-of-glioblastoma?v=preview
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd1390.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd1390.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9513858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5557202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9559695/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Culture and prepare a single-cell suspension of glioblastoma cells at a concentration of 1 x
1078 cells/mL in serum-free medium.

Anesthetize the mouse using an approved protocol.
Secure the mouse in the stereotactic frame.
Make a sagittal incision on the scalp to expose the skull.

Using stereotactic coordinates (e.g., 2 mm caudal to the coronal suture, 3 mm lateral to the
sagittal suture), drill a small burr hole through the skull.[16]

Slowly inject 2-5 pL of the cell suspension (containing 20,000 to 500,000 cells) into the brain
parenchyma at a specific depth (e.g., 2.5-3.0 mm).[16]

Slowly withdraw the needle to prevent reflux of the cell suspension.
Seal the burr hole with bone wax and suture the scalp incision.
Administer post-operative analgesics and monitor the mice for recovery.

Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or
MRI, typically starting 7-10 days post-implantation.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.pubcompare.ai/protocol/p_CO1YwB4C3bMWOe1OoA/
https://www.pubcompare.ai/protocol/p_CO1YwB4C3bMWOe1OoA/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Prepare Glioblastoma Anesthetize and Mount
Cell Suspension Mouse in Stereotactic Frame

Perform Craniotomy and
Intracranial Cell Injection

Post-operative Care
and Recovery

Monitor Tumor Growth
(Bioluminescence/MRI)

Randomize into Treatment Groups

(Vehicle, AZD1390, RT, Combo)

Collect Data
(Tumor Volume, Survival)

l e

Endpoint Analysis
(IHC, Western Blot)

Click to download full resolution via product page

Figure 2: Orthotopic Xenograft Experimental Workflow.
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Protocol 2: In Vivo Efficacy Study of AZD1390 and
Radiotherapy

Materials:

Tumor-bearing mice (from Protocol 1)

AZD1390 formulated for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80)[3]

Vehicle control

Animal irradiator (e.g., stereotactic irradiator)
Procedure:

e Once tumors are established (e.g., as determined by bioluminescence signal or MRI),
randomize mice into treatment groups (e.g., Vehicle, AZD1390 alone, Radiotherapy alone,
AZD1390 + Radiotherapy).

o Administer AZD1390 orally (e.g., at a dose of 20 mg/kg) once or twice daily.[8][9] Administer
the vehicle control to the respective groups.

» For radiotherapy, anesthetize the mice and position them in the irradiator. Deliver a clinically
relevant dose of radiation (e.g., fractionated doses of 2 Gy for 5 consecutive days) targeted
to the tumor-bearing region of the brain.[8][9]

e For combination therapy, administer AZD1390 approximately 1 hour before each radiation
fraction.

e Monitor animal body weight and clinical signs of toxicity throughout the study.
e Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging or MRI.

o Continue treatment for the specified duration and monitor for survival. The endpoint for
survival studies is typically determined by neurological symptoms or significant body weight
loss.

o At the end of the study, euthanize the mice and collect brain tissue for further analysis.
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Protocol 3: Pharmacodynamic Analysis of ATM
Inhibition in Tumor Tissue

Materials:

Brain tissue collected from treated and control mice

Formalin and paraffin for tissue fixation and embedding

Antibodies for immunohistochemistry (IHC) or Western blotting (e.g., anti-phospho-ATM,
anti-phospho-KAP1, anti-yH2AX, anti-cleaved caspase-3)

Microscope and imaging system

Reagents for protein extraction and Western blotting

Procedure for Immunohistochemistry (IHC):

Fix brain tissue in 4% formalin overnight and embed in paraffin.[15]

Cut 5 um sections and mount on slides.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval using an appropriate buffer and heating method.

Block non-specific antibody binding.

Incubate with primary antibodies against pharmacodynamic markers (e.g., pATM, yH2AX)
overnight at 4°C.

Incubate with a suitable secondary antibody.

Develop the signal using a chromogenic substrate (e.g., DAB).

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.
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» Image the slides and quantify the staining intensity in the tumor and surrounding normal
brain tissue.

Conclusion

The use of orthotopic glioblastoma models in mice is a critical component in the preclinical
evaluation of AZD1390. These models allow for the assessment of the drug's ability to cross
the blood-brain barrier, its pharmacodynamic effects on the ATM signaling pathway within the
tumor, and its efficacy in combination with radiation to inhibit tumor growth and prolong survival.
The protocols and data presented here provide a framework for researchers to design and
execute robust preclinical studies to further investigate the therapeutic potential of AZD1390 for
glioblastoma.
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» To cite this document: BenchChem. [Application Notes and Protocols for Studying AZD1390
in Glioblastoma Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605744#animal-models-for-studying-azd1390-s-
effects-on-glioblastoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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